molecular formula C25H30N2O5 B2945489 6-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)butanoylamino]hexanoic acid CAS No. 141925-90-8

6-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)butanoylamino]hexanoic acid

Cat. No.: B2945489
CAS No.: 141925-90-8
M. Wt: 438.524
InChI Key: DCGFLCNGHDGVNQ-UHFFFAOYSA-N
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Description

6-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)butanoylamino]hexanoic acid is a synthetic amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc moiety is attached via a butanoylamino linker to the hexanoic acid backbone. This compound is primarily used in solid-phase peptide synthesis (SPPS) to introduce spacing or functional groups into peptide chains.

Properties

IUPAC Name

6-[4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoylamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c28-23(26-15-7-1-2-14-24(29)30)13-8-16-27-25(31)32-17-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-6,9-12,22H,1-2,7-8,13-17H2,(H,26,28)(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGFLCNGHDGVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(=O)NCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)butanoylamino]hexanoic acid typically involves multiple steps, starting with the protection of amino acids using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). The amino group is protected, followed by the coupling of the protected amino acid with a suitable carboxylic acid derivative under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to ensure high yield and purity, with rigorous quality control measures in place to maintain consistency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or aldehydes.

  • Reduction: Alcohols or amines.

  • Substitution: Amino acids or amides.

Scientific Research Applications

Chemistry: This compound is used in the synthesis of peptides and other bioactive molecules. Its Fmoc-protected amino group makes it a valuable building block in solid-phase peptide synthesis.

Biology: It serves as a tool in studying protein interactions and functions. The Fmoc group can be selectively removed to expose the amino group for further modifications.

Industry: The compound is used in the production of specialty chemicals and materials, leveraging its unique structural properties.

Mechanism of Action

The mechanism by which 6-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)butanoylamino]hexanoic acid exerts its effects depends on its specific application. For instance, in peptide synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for subsequent reactions. The compound's molecular targets and pathways would vary based on its use in different scientific contexts.

Comparison with Similar Compounds

Structural Analogues

(a) 6-(9H-Fluoren-9-ylmethoxycarbonylamino)hexanoic Acid (Fmoc-Ahx-OH)
  • Molecular Formula: C₂₁H₂₃NO₄ .
  • Molecular Weight : 353.41–353.418 g/mol .
  • Applications : Widely used as a spacer in peptide synthesis to enhance solubility or reduce steric hindrance .
  • Key Differences: The absence of a butanoylamino linker results in a shorter chain and reduced hydrophobicity compared to the target compound.
(b) Fmoc-Lys(Boc)-OH
  • Structure: Features an Fmoc group on the α-amino group and a tert-butoxycarbonyl (Boc) group on the ε-amino group of lysine.
  • Molecular Formula : C₂₆H₃₂N₂O₆ .
  • Applications : Used for orthogonal protection in peptide synthesis, enabling selective deprotection .
  • Key Differences: Incorporates a lysine backbone instead of hexanoic acid and uses Boc for side-chain protection, offering distinct reactivity and stability profiles.
(c) Fmoc-Lys(Mtt)-OH
  • Structure : Contains a 4-methyltrityl (Mtt) group on the lysine side chain.
  • Molecular Formula : C₄₁H₄₀N₂O₄ .
  • Applications : Enables selective deprotection under mild acidic conditions (1% TFA), useful for synthesizing branched peptides .
  • Key Differences: The Mtt group provides acid-labile protection, unlike the stable butanoylamino linker in the target compound.

Functional Analogues

(a) (S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)hexanoic Acid
  • Structure : Features a complex cyclohexylidene group for specialized applications.
  • Molecular Weight : 574.71 g/mol .
  • Applications : Likely used in advanced peptide modifications or as a scaffold in combinatorial chemistry.
  • Key Differences: The bulky substituent alters solubility and steric properties compared to the simpler butanoylamino linker .
(b) 4-Ethyl-6-{[3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}hexanoic Acid
  • Structure : Includes a cyclobutyl formamido group.
  • Molecular Formula : C₂₈H₃₄N₂O₅ .
  • Applications: Potential use in constrained peptide design due to the rigid cyclobutane ring.
  • Key Differences: The cyclobutane linker introduces conformational rigidity, unlike the flexible butanoylamino group .

Biological Activity

6-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)butanoylamino]hexanoic acid is a synthetic compound notable for its structural complexity and potential biological activities. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances the compound's lipophilicity, which may influence its interactions with biological targets, including receptors and enzymes.

Structural Characteristics

The molecular formula of this compound is C27H34N2O6C_{27}H_{34}N_2O_6, with a molecular weight of approximately 474.5 g/mol. The compound features an amino acid backbone modified with a fluorenylmethoxycarbonyl group, which serves as a protective group in peptide synthesis and potentially enhances bioactivity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:

  • Antitumor Activity : Many derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : The fluorenyl group may enhance interaction with microbial targets.
  • Enzyme Inhibition : Potential to modulate enzyme activity in metabolic pathways.

The biological activity of this compound is likely mediated through various biochemical pathways. The Fmoc group may facilitate interactions with specific enzymes or receptors, influencing cellular processes. This could include:

  • Group Transfer Reactions : Involvement in biosynthesis pathways.
  • Hydrolysis and Oxidation-Reaction : Affecting stability and activity in biological systems.

Case Studies and Research Findings

  • Antitumor Studies : In vitro studies on human cancer cell lines demonstrated that the compound could effectively induce apoptosis. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting potential as an anticancer agent .
  • Enzyme Interaction Studies : Preliminary data suggest that the compound may serve as an inhibitor for specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated .
  • Antimicrobial Tests : Compounds with similar structures have been tested against various pathogens, showing significant antimicrobial activity .

Data Table: Biological Activities and Their Mechanisms

Biological ActivityMechanism of ActionReferences
AntitumorInduction of apoptosis in cancer cells
AntimicrobialInteraction with microbial targets
Enzyme InhibitionModulation of metabolic pathways

Q & A

Q. What are the critical handling and storage protocols for this compound in laboratory settings?

Answer:

  • Handling Precautions : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Use fume hoods to minimize inhalation risks, as the compound is classified for acute toxicity (Category 4) via oral, dermal, and inhalation routes .
  • Storage : Store in tightly sealed containers under inert gas (e.g., argon) in cool (2–8°C), dry, and ventilated areas. Avoid direct sunlight, heat sources, and incompatible materials like strong acids/bases .
  • Spill Management : Collect spills using non-sparking tools, place in sealed containers, and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

Q. What is the role of the Fmoc group in this compound’s application in peptide synthesis?

Answer: The Fmoc (fluorenylmethoxycarbonyl) group acts as a temporary protective group for amines during solid-phase peptide synthesis (SPPS). Its orthogonality allows selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF), preserving acid-labile side-chain protections. This compound’s hexanoic acid linker enhances solubility in organic solvents, facilitating coupling reactions .

Advanced Questions

Q. How can researchers address contradictory data regarding the compound’s stability under varying reaction conditions?

Answer:

  • Stability Profiling : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., thermal stability >150°C is typical for Fmoc derivatives) .
  • Reaction Optimization : Monitor reaction progress via LC-MS or NMR to detect byproducts. For example, if unexpected cleavage occurs, adjust pH (e.g., maintain pH 8–9 for Fmoc deprotection) or switch to milder bases like DBU .
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., Fmoc-GABA-OH) to identify trends in reactivity .

Q. What strategies optimize coupling efficiency when using this compound in solid-phase peptide synthesis?

Answer:

  • Activation Methods : Use carbodiimides (e.g., HBTU, DIC) with coupling agents like HOAt to reduce racemization. Pre-activate the carboxylic acid for 5–10 minutes before resin addition .
  • Solvent Selection : Use DMF or NMP for solubility. Add 0.1 M Oxyma Pure to suppress side reactions .
  • Coupling Monitoring : Perform Kaiser tests or FT-IR spectroscopy to confirm amine deprotection and coupling completion. Repeat couplings if efficiency <95% .

Q. How to assess potential decomposition pathways when thermal data is unavailable?

Answer:

  • Forced Degradation Studies : Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks, UV light, or oxidative/reductive environments). Analyze degradation products via HPLC-HRMS .
  • Computational Modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict stability based on analogs (e.g., Fmoc-alanine derivatives decompose via β-elimination at >100°C) .
  • Hazard Mitigation : Assume decomposition emits toxic fumes (e.g., NOx, CO) and design protocols with scrubbers or closed systems .

Methodological Tables

Q. Table 1: Structural Analogs and Their Applications

Compound NameKey FeatureResearch ApplicationReference
4-(Phenylthio)butanoic acidPhenylthio groupAntioxidant activity screening
Fmoc-GABA-OHShorter linker (butanoic acid)Peptide backbone elongation
3-((Fmoc-amino)-4-(3,5-difluorophenyl)butanoic acidDifluorophenyl groupTargeted kinase inhibitors

Q. Table 2: Stability Assessment Workflow

StepMethodPurpose
1TGA/DSCIdentify thermal decomposition thresholds
2LC-MS/MSDetect hydrolytic/oxidative byproducts
3QSAR ModelingPredict reactivity under untested conditions

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